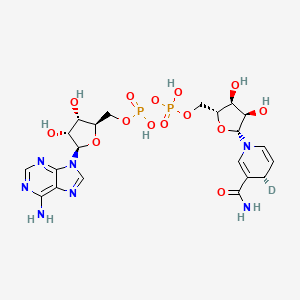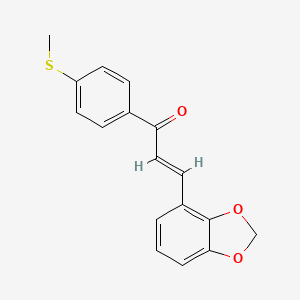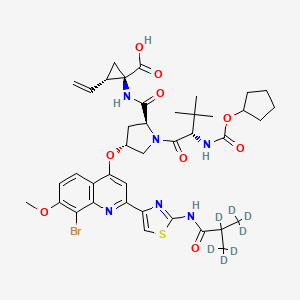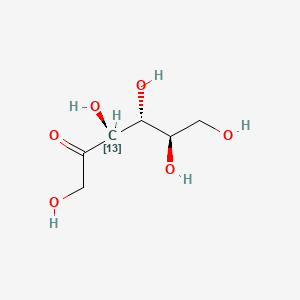
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one is a compound known for its unique structure and properties. It is an endogenous metabolite, meaning it is naturally produced within the body. This compound is a hexose derivative, which means it is related to six-carbon sugars. Its structure includes multiple hydroxyl groups, making it highly soluble in water and reactive in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one typically involves the oxidation of hexose sugars. One common method is the oxidation of D-glucose using specific oxidizing agents under controlled conditions. The reaction requires precise temperature and pH control to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes, utilizing microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound in large quantities. The fermentation process is followed by purification steps, including crystallization and chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ester and ether derivatives.
Scientific Research Applications
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, influencing pathways related to energy production and storage. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
D-glucose: A simple sugar with a similar hexose structure but different stereochemistry.
D-mannose: Another hexose sugar with different hydroxyl group orientation.
D-galactose: Similar in structure but with distinct functional properties.
Uniqueness
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. Its multiple hydroxyl groups make it highly versatile in chemical reactions, and its endogenous nature makes it a valuable compound for studying metabolic processes.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i6+1 |
InChI Key |
BJHIKXHVCXFQLS-NAPPZPFWSA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



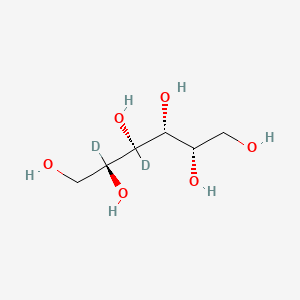
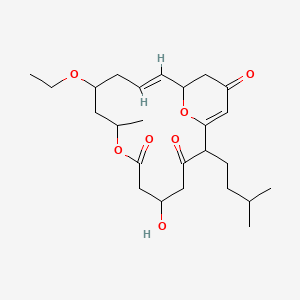

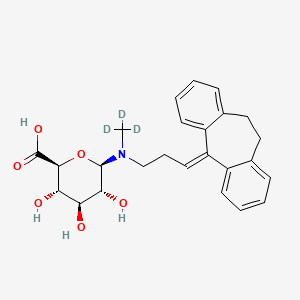
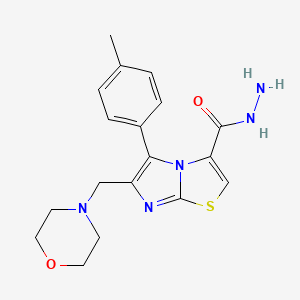
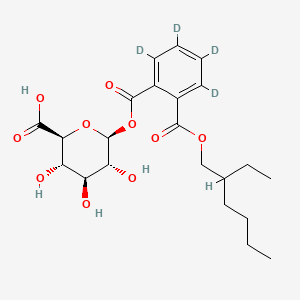
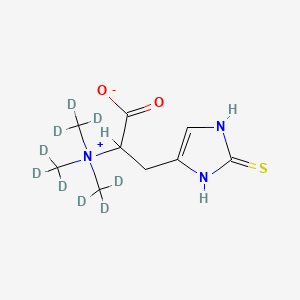

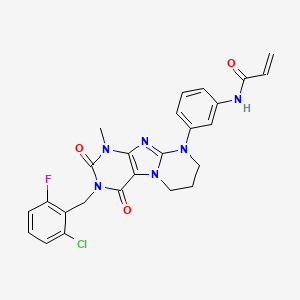
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)
